BenchChemオンラインストアへようこそ!

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

solubility salt-form selection reaction medium

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS 52763‑21‑0) is a crystalline, N‑benzyl‑protected 3‑oxopiperidine‑4‑carboxylate ester supplied as a hydrochloride salt. It belongs to the class of β‑ketoester piperidine derivatives, featuring three reactive handles: a nucleophilic enolisable ketone at C‑3, an electrophilic ethyl ester at C‑4, and a benzyl‑protected tertiary amine.

Molecular Formula C15H20ClNO3
Molecular Weight 297.78 g/mol
CAS No. 52763-21-0
Cat. No. B1630959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
CAS52763-21-0
Molecular FormulaC15H20ClNO3
Molecular Weight297.78 g/mol
Structural Identifiers
SMILES[H+].CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H
InChIKeyUQOMEAWPKSISII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS 52763-21-0): A Multifunctional Piperidine Scaffold for Heterocyclic Synthesis


Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS 52763‑21‑0) is a crystalline, N‑benzyl‑protected 3‑oxopiperidine‑4‑carboxylate ester supplied as a hydrochloride salt. It belongs to the class of β‑ketoester piperidine derivatives, featuring three reactive handles: a nucleophilic enolisable ketone at C‑3, an electrophilic ethyl ester at C‑4, and a benzyl‑protected tertiary amine. This structural triad enables selective, orthogonal derivatisation—the benzyl group can be removed by hydrogenolysis, unmasking the piperidine nitrogen for subsequent N‑alkylation or acylation, while the 3‑oxo group participates in condensation reactions with amidines, ureas, and other dinucleophiles to construct fused heterocycles . The hydrochloride salt provides a well‑defined, stable solid with a melting point of 162 °C (dec.), facilitating accurate weighing and storage under ambient conditions .

Why N‑Benzyl‑3‑oxopiperidine Analogs Cannot Be Interchanged Directly for Ethyl 1‑benzyl‑3‑oxopiperidine‑4‑carboxylate hydrochloride


The synthetic utility of ethyl 1‑benzyl‑3‑oxopiperidine‑4‑carboxylate hydrochloride arises from the precise regiochemical arrangement of its functional groups. The 3‑oxo‑4‑carboxylate pattern directs the formation of pyrido[3,4‑d]pyrimidine, chromeno[3,4‑c]pyridin‑5‑one, and other fused heterocycles through regioselective condensation reactions. Substituting the 4‑carboxylate ethyl ester with a methyl ester alters the steric and electronic environment at the ester centre, affecting both the rate and selectivity of subsequent transformations . Likewise, replacing the N‑benzyl group with a smaller N‑alkyl substituent reduces the steric bulk and lipophilicity required for certain receptor‑targeted scaffolds . The hydrochloride salt form ensures reproducible solubility and handling characteristics that are not guaranteed by the free base or other salt forms. The quantitative evidence below demonstrates that these seemingly minor structural variations produce measurable differences in solubility, regiochemical reactivity, and downstream synthetic efficiency.

Quantitative Differentiation Evidence for Ethyl 1‑benzyl‑3‑oxopiperidine‑4‑carboxylate hydrochloride Versus Closest Analogs


Aqueous Solubility of the Hydrochloride Salt Reduced by >80‑fold Relative to the Methyl Ester Analog, Dictating Reaction Medium Selection

Ethyl 1‑benzyl‑3‑oxopiperidine‑4‑carboxylate hydrochloride exhibits a computed aqueous solubility of 0.107 mg mL⁻¹ (cLogS −3.44, ESOL method) . In contrast, the directly analogous methyl 1‑benzyl‑3‑oxopiperidine‑4‑carboxylate hydrochloride (CAS 175406‑94‑7) displays a measured solubility of 9.1 g L⁻¹ (≈9.1 mg mL⁻¹) at 25 °C . The ≈85‑fold lower solubility of the ethyl ester hydrochloride has direct implications for partitioning behaviour during liquid–liquid extraction, crystallisation yield, and the choice of solvent system for reactions that require a homogeneous solution.

solubility salt-form selection reaction medium

Melting Point Identity Check: 162 °C (dec.) Distinguishes the Hydrochloride from the 4‑Oxo‑3‑carboxylate Isomer (169–175 °C)

The target compound exhibits a characteristic melting point of 162 °C with decomposition . The regioisomeric ethyl 4‑oxopiperidine‑3‑carboxylate hydrochloride (CAS 4644‑61‑5) melts significantly higher, at 169–175 °C (or ≈172 °C dec.) . This 7–13 °C difference provides a simple, instrument‑free identity check that can rapidly detect regioisomeric contamination during incoming quality control.

melting point identity confirmation regioisomer discrimination

Regiochemical Scaffold Advantage: Exclusive Access to Fused Pyrido[3,4‑d]pyrimidines via the 3‑Oxo‑4‑carboxylate Pattern

The 3‑oxo‑4‑carboxylate arrangement in ethyl 1‑benzyl‑3‑oxopiperidine‑4‑carboxylate hydrochloride permits direct condensation with carboxamidines to form 7‑benzyl‑5,6,7,8‑tetrahydropyrido[3,4‑d]pyrimidin‑4‑ones, a scaffold inaccessible from the 4‑oxo‑3‑carboxylate isomer . This reactivity is documented as a general class behaviour in the Science of Synthesis compendium, which dedicates a specific chapter to “Cyclization of 3‑Oxopiperidine‑4‑carboxylates and Related Compounds with Ureas or Amidines” . The corresponding 4‑oxo‑3‑carboxylate isomer cannot undergo this annulation because the enolisable ketone and the ester electrophile are in a 1,4‑relationship rather than the required 1,3‑relationship.

regioselective condensation pyrido[3,4-d]pyrimidine heterocycle synthesis

Demonstrated Scalability: 49 % Overall Yield in the Asymmetric Synthesis of a Tofacitinib (CP‑690550) Key Intermediate

Ethyl 1‑benzyl‑3‑oxopiperidine‑4‑carboxylate hydrochloride has been employed as the starting material in a published asymmetric synthesis of cis‑(3R,4R)‑N‑(tert‑butoxycarbonyl)‑4‑methyl‑3‑(methylamino)piperidine, a key intermediate in the manufacture of the JAK inhibitor tofacitinib (CP‑690550). The route proceeds in an overall yield of 49 % and is conducted under mild conditions, with the authors specifically noting that the high yields suggest potential for industrial application . While direct yield comparisons with alternative starting materials are not available within a single study, the 49 % overall yield for a nine‑step sequence starting from this hydrochloride salt represents a known quantitative benchmark for cost‑of‑goods calculations in kilo‑lab and pilot‑plant campaigns.

process chemistry tofacitinib intermediate scalability

Optimal Use Cases for Ethyl 1‑benzyl‑3‑oxopiperidine‑4‑carboxylate hydrochloride Based on Demonstrated Differentiation


Synthesis of Pyrido[3,4‑d]pyrimidine Kinase Inhibitor Libraries

The 3‑oxo‑4‑carboxylate scaffold is uniquely capable of undergoing regioselective condensation with carboxamidines to construct the pyrido[3,4‑d]pyrimidine core . This scaffold is a privileged structure in kinase inhibitor design. Procurement of this specific regioisomer is mandatory; the 4‑oxo‑3‑carboxylate isomer cannot access this fused heterocycle, making this compound the only viable starting material for this chemotype.

Large‑Scale Production of Tofacitinib (CP‑690550) Key Intermediates

The demonstrated 49 % overall yield in a nine‑step asymmetric synthesis of a tofacitinib intermediate confirms the scalability of this starting material . The hydrochloride salt form simplifies weighing and storage in multi‑kilogram campaigns, and the mild reaction conditions reported are compatible with standard pilot‑plant equipment.

Chromeno[3,4‑c]pyridin‑5‑one Dopamine D₄ Receptor Antagonist Programs

This compound serves as the key building block for the synthesis of chromeno[3,4‑c]pyridin‑5‑ones, a series of selective human dopamine D₄ receptor antagonists with potential antipsychotic activity . The N‑benzyl group is essential for the initial alkylation step, and the ethyl ester ensures the correct lipophilicity for subsequent cyclisation. Substituting the methyl ester analog would alter the solubility profile and potentially reduce cyclisation efficiency.

Post‑Condensation N‑Debenzylation for Late‑Stage Diversification

The benzyl protecting group on the piperidine nitrogen can be cleanly removed by hydrogenolysis (H₂, Pd/C) after the 3‑oxo‑4‑carboxylate scaffold has been elaborated . This enables a “protect‑build‑deprotect” strategy that is particularly valuable when the free piperidine NH is required for final‑step coupling to heteroaryl chlorides in drug discovery programs. The crystalline hydrochloride salt ensures batch‑to‑batch consistency in protecting‑group loading.

Quote Request

Request a Quote for Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.